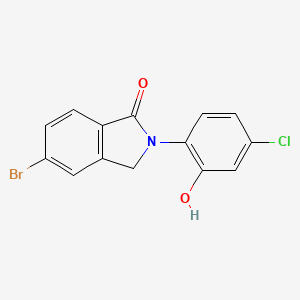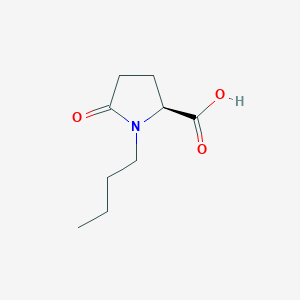
1-Butyl-5-oxo-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrrolidine ring and a keto group at the fifth position. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation but has significant biochemical and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-5-oxo-L-proline can be synthesized through various methods, including:
Amidation Reaction: Starting from L-proline, the butyl group can be introduced via an amidation reaction using butylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves:
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-5-hydroxy-L-proline.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
1-Butyl-5-hydroxy-L-proline: Formed through reduction.
1-Aryl-5-oxo-L-proline: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Butyl-5-oxo-L-proline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-oxo-L-proline involves:
Comparación Con Compuestos Similares
L-Proline: The parent compound, essential for protein synthesis.
5-Oxo-L-proline: A structural analog with a keto group at the fifth position.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features.
Uniqueness: 1-Butyl-5-oxo-L-proline is unique due to the presence of the butyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Propiedades
Número CAS |
917598-38-0 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
UUKCIGJPFKDBGN-ZETCQYMHSA-N |
SMILES isomérico |
CCCCN1[C@@H](CCC1=O)C(=O)O |
SMILES canónico |
CCCCN1C(CCC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
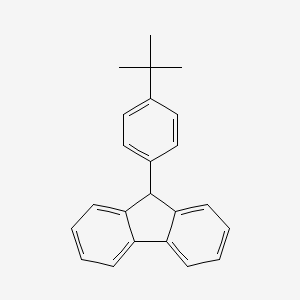
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
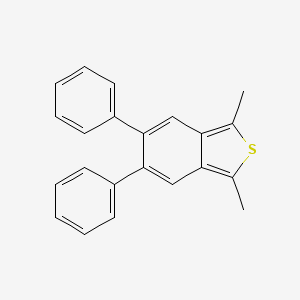
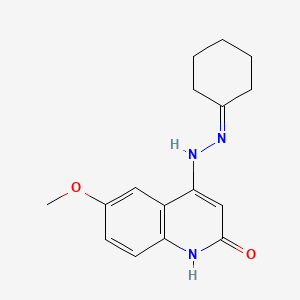
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
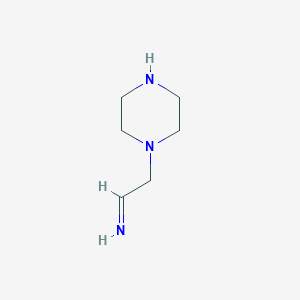

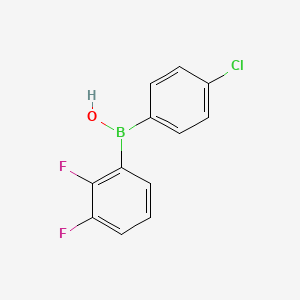
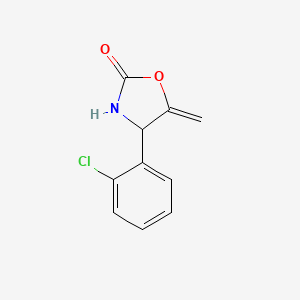
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
